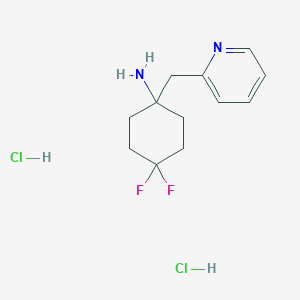

4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

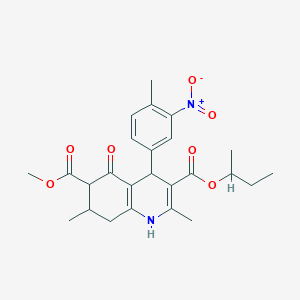

“4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride” is a chemical compound with the molecular formula C12H16F2N2・2HCl . It is used for research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with two fluorine atoms at the 4,4-positions, an amine group at the 1-position, and a pyridin-2-ylmethyl group also attached at the 1-position . The compound forms a dihydrochloride salt, indicating the presence of two hydrochloride ions for each molecule of the compound .Scientific Research Applications

Synthesis of Heterocyclic Compounds

4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride plays a crucial role in the synthesis of heterocyclic compounds, such as pyrindines and tetrahydroquinolines, through a one-pot, multi-component process. This synthesis method is significant in pharmaceutical chemistry for creating highly substituted derivatives, which find broad applications in natural product synthesis and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).

Catalysis and Hydrogenation

It serves as a reagent in Brønsted acid-catalyzed transfer hydrogenation processes, presenting an alternative to established protocols for imine and alkene reduction. This method stands out for enabling transfer hydrogenation of alkenes without bias towards structure or electronic configuration, highlighting its versatility in organic synthesis (Chatterjee & Oestreich, 2016).

Development of Luminescent Materials

In the field of materials science, this chemical is pivotal in developing luminescent materials, such as novel Eu(III) complexes with furan- and pyridine-based ligands. These complexes demonstrate potential for sensing applications due to their structural stability and optical response, facilitating the development of new sensing devices (Piccinelli, Bettinelli, Melchior, Grazioli, & Tolazzi, 2015).

Exploration in Organic Synthesis

Its utilization extends to organic synthesis, where it is involved in the selective synthesis of fluorinated 4-aminopyridine derivatives. Through regioselective nucleophilic aromatic substitution and catalytic hydrodefluorination, it facilitates the creation of specifically fluorinated compounds, contributing to advancements in medicinal chemistry and materials science (Podolan, Jungk, Lentz, Zimmer, & Reissig, 2015).

Anticancer Compound Synthesis

Additionally, it's instrumental in synthesizing compounds with potential anticancer activities. By facilitating the formation of piperazine-2,6-dione derivatives through microwave-assisted reactions, it aids in the rapid synthesis of compounds tested for their efficacy against various cancer cell lines, showcasing its value in drug discovery and development (Kumar, Kumar, Roy, & Sondhi, 2013).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4,4-difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2.2ClH/c13-12(14)6-4-11(15,5-7-12)9-10-3-1-2-8-16-10;;/h1-3,8H,4-7,9,15H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIORLJTYJAVPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1(CC2=CC=CC=N2)N)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-1-(pyridin-2-ylmethyl)cyclohexan-1-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanesulfonyl chloride](/img/structure/B2746159.png)

![N-(oxolan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2746160.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-cyanobenzenesulfonamide](/img/structure/B2746161.png)

![N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2746166.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)

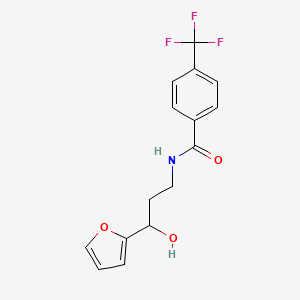

![N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746178.png)

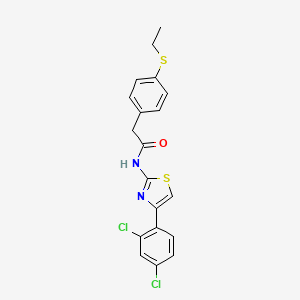

![1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2746179.png)